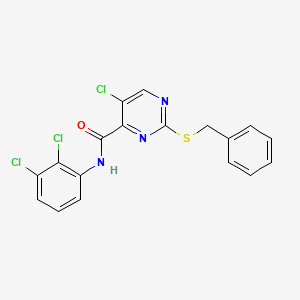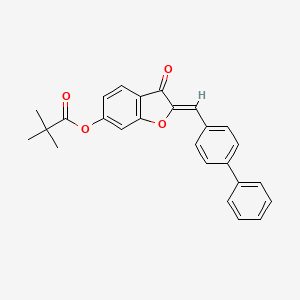![molecular formula C18H19ClN2O5S2 B12201197 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B12201197.png)
3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is a complex organic compound that features a thiazolidine ring, a chlorobenzylidene group, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Chlorobenzylidene Group: This step involves the condensation of the thiazolidine derivative with 3-chlorobenzaldehyde under basic conditions.
Attachment of the Dioxidotetrahydrothiophenyl Group: This is typically done through a nucleophilic substitution reaction where the thiazolidine derivative reacts with a suitable sulfone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazolidine ring is particularly interesting for its potential biological activity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in the treatment of diseases such as diabetes and cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidine ring and chlorobenzylidene group are likely key players in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorobenzylidene)-1,3-thiazolidine-4-one
- 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea
Uniqueness
What sets 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O5S2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-20(14-6-8-28(25,26)11-14)16(22)5-7-21-17(23)15(27-18(21)24)10-12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8,11H2,1H3/b15-10- |
InChI Key |
QQHOARSWSMHVFF-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate](/img/structure/B12201116.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12201131.png)
![4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide](/img/structure/B12201132.png)

![2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12201136.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B12201156.png)
![ethyl 4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B12201168.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[[[5-(1-methylethyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-3-yl]carbonyl]amino]-, 1-methylethyl ester](/img/structure/B12201173.png)
![N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B12201178.png)
![N-[(2Z)-3-(2-methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12201184.png)
![6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12201189.png)
![6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one](/img/structure/B12201192.png)
![N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12201195.png)
